molecular formula C6H5Br2NO2S B1609766 N,N-dibromobenzenesulfonamide CAS No. 938-05-6

N,N-dibromobenzenesulfonamide

Cat. No. B1609766
CAS RN: 938-05-6
M. Wt: 314.98 g/mol
InChI Key: OTVPURYEWXIAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibromobenzenesulfonamide, also known as Dibromamine B or N,N-Dibromobenzenesulfonimide, is a chemical compound with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of N,N-dibromobenzenesulfonamide has been investigated in several studies. For instance, it has been used in the addition to internal acyclic olefins, resulting in β-bromosulfonamides . The reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion . To account for this observed selectivity, an ionic mechanism has been proposed .


Molecular Structure Analysis

The molecular structure of N,N-dibromobenzenesulfonamide has been determined by X-ray structure analysis . The nitrogen atoms in N,N-dibromobenzenesulfonamide have a sp3 hybridization, and the N—Br distance is somewhat longer (1.88 A) compared to other similar compounds .


Chemical Reactions Analysis

N,N-dibromobenzenesulfonamide has been used in various chemical reactions. For example, it has been used in the addition to internal olefins, resulting in β-bromosulfonamides . This reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion .


Physical And Chemical Properties Analysis

N,N-dibromobenzenesulfonamide has a melting point of 115 °C (decomposition) and a predicted boiling point of 351.5±25.0 °C . Its density is predicted to be 2.123±0.06 g/cm3 .

Scientific Research Applications

Bromination of Carbanionic Substrates

  • Research by Tajbakhsh et al. (2004): N,N-Dibromobenzenesulfonamide has been used effectively for brominating β-diketones and β-ketoesters without needing any bases. This reagent can be recovered and reused multiple times, making it a sustainable choice in organic synthesis (Tajbakhsh et al., 2004).

Reactions with Dihydropyran

  • Study by Takemura et al. (1968): This research explored the reaction of N,N-dibromobenzenesulfonamide with dihydropyran, leading to the formation of several stereoisomers. Such reactions are significant for understanding the chemical behavior and potential applications of this compound (Takemura et al., 1968).

Electrophilic Bromine Source

  • Crouch et al. (2013): The compound serves as a source of electrophilic bromine and as an oxidizing agent. It is also highlighted for its solubility in common organic solvents and specific physical properties (Crouch et al., 2013).

Synthesis of Benzonitriles

  • Anbarasan et al. (2011): N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a derivative of N,N-dibromobenzenesulfonamide, has been used in the electrophilic cyanation of aryl and heteroaryl bromides. This method proves its utility in the synthesis of benzonitriles, demonstrating its versatility in organic synthesis (Anbarasan et al., 2011).

Synthesis of N-Sulfonylaziridines

  • Foglia et al. (1970): The addition of N,N-dibromobenzenesulfonamide to internal acyclic olefins was investigated, leading to the formation of β-bromosulfonamides and their subsequent cyclization to N-sulfonylaziridines. This demonstrates its utility in the synthesis of complex organic molecules (Foglia et al., 1970).

Safety And Hazards

N,N-dibromobenzenesulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

N,N-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPURYEWXIAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461038
Record name N,N-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibromobenzenesulfonamide

CAS RN

938-05-6
Record name N,N-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dibromobenzenesulfonamide
Reactant of Route 2
N,N-dibromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-dibromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-dibromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-dibromobenzenesulfonamide
Reactant of Route 6
N,N-dibromobenzenesulfonamide

Citations

For This Compound
119
Citations
H TERAUCHI, K KOWATA, T MINEMATSU… - Chemical and …, 1977 - jstage.jst.go.jp
Reactions of DBU, DCU, and DBBS or N, N-dibromo-p-toluenesu1fonamide with 1, 2-dihydronaphthalene were examined in which DBBS gave desired adduct,(5), in good yield …
Number of citations: 18 www.jstage.jst.go.jp
T ADACHI, K OTSUKI - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
Formation of the side-chain eliminated compounds (such as V’e, Ve, and Vt) has been found when reacted in a ratio of I: II of less than 1: 1, starting from 3, 4-dialkoxypropenylbenzene, …
Number of citations: 4 www.jstage.jst.go.jp
CT Chen - 中央研究院化學研究所集刊, 1968 - airitilibrary.com
於室溫時,1,3-二苯-1-丙烯-3-酮興N,N-二溴化苯磺醯胺在苯中反應得四種固體產物:(1)化合物A,含有溴,用乙醇再結晶時變成苯磺醯胺;(2)化合物X,係1-苯磺醯-2-苯甲醯-3-苯乙亞胺;(3)化合物Y,…
Number of citations: 0 www.airitilibrary.com
S TAKEMURA, H NIIZATO, Y UENO - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
The possibility of the participation of coexisting substance such as formamide to the reaction system of olefin with N-haloamide appeared to be of interest to investigate. As the result of …
Number of citations: 3 www.jstage.jst.go.jp
S Takemura, H Terauchi, Y Ando… - Chemical and …, 1967 - jstage.jst.go.jp
Reaction of N, N-dibromobenzenesulfonamide (I) with cyclopentene (II) was investigated and it was shown that N-(DL-trans-2-bromocyclopentyl) benzenesulfonamide (III), DL-trans-1, 2-…
Number of citations: 5 www.jstage.jst.go.jp
寺内弘実, 小綿恵子, 峯松敏江, 竹村庄司 - … and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
N, N-Dibromourethan (DBU) was prepared. The addition of DBU to styrene gave an anti-Markownikoff's adduct, (2). The orientation of the addition of DBU is thus similar to that of N, N-…
Number of citations: 2 jlc.jst.go.jp
K Otsuki, T Irino - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
N, N-Dibromobenzenesulfonamide (II) was made to react with safrole (I) to give 2-benzenesulfonamido-3-bromo-1-(3', 4'-methylenedioxyphenyl) propane (III), 2-benzenesulfonamido-3-…
Number of citations: 7 www.jstage.jst.go.jp
KK Rajbongshi, AJ Borah, P Phukan - Synlett, 2016 - thieme-connect.com
N,N-Dihalosulfonamides are important reagents for various organic transformations. Simplicity, efficiency, and a unique chemical behaviour make this class of compounds synthetically …
Number of citations: 19 www.thieme-connect.com
K OTSUKI, S TAKEMURA, K OKAMOTO… - Chemical and …, 1968 - jstage.jst.go.jp
The reaction of N, N-dibromobenzenesulfonamide (I) with over two molar excess of dihydropyran (II) was investigated. Contrary to the result of the previously reported reactions of I with …
Number of citations: 3 www.jstage.jst.go.jp
AC Oehlschlager, CD Kennedy… - The Journal of Organic …, 1966 - ACS Publications
,-Dibromobenzenesulfonamide (NNDBS) reacts vigorously with bicyclo [2.2. 1] heptene in benzene at room temperature to give 3-bromotricyclo [2.2. 1.02, 6] heptane, 7-st/n-bromo-2-…
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.